molecular formula C8H9N7 B1607756 4-hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine CAS No. 175204-70-3

4-hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine

Cat. No.: B1607756
CAS No.: 175204-70-3
M. Wt: 203.2 g/mol
InChI Key: PIQSNFQPEFDFCN-UHFFFAOYSA-N
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Description

4-Hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine is a triazine derivative characterized by a hydrazino (-NH-NH₂) group at position 4 and a 3-pyridyl substituent at position 6. The triazine scaffold is widely exploited in medicinal chemistry due to its versatility in forming hydrogen bonds and π-π interactions, enabling diverse biological activities .

Properties

IUPAC Name

4-hydrazinyl-6-pyridin-3-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N7/c9-7-12-6(13-8(14-7)15-10)5-2-1-3-11-4-5/h1-4H,10H2,(H3,9,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQSNFQPEFDFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC(=N2)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381939
Record name 4-Hydrazinyl-6-(pyridin-3-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-70-3
Record name 4-Hydrazinyl-6-(3-pyridinyl)-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-6-(pyridin-3-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Nucleophilic Substitution on Cyanuric Chloride

The most widely reported approach involves sequential substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with targeted functional groups.

Reaction Scheme:

  • Introduction of 3-Pyridyl Group
    Cyanuric chloride reacts with 3-aminopyridine under controlled conditions (0–5°C, ethanol) to substitute the first chlorine atom, yielding 2,4-dichloro-6-(3-pyridyl)-1,3,5-triazine .
  • Hydrazine Substitution
    The intermediate undergoes reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (70–80°C) with catalytic acetic acid, replacing the second chlorine to form 2-chloro-4-hydrazino-6-(3-pyridyl)-1,3,5-triazine .

  • Ammonia Substitution
    The final chlorine atom is replaced by treating with aqueous ammonia (25–30% NH₃) at 60–70°C to yield the target compound.

Key Data:

Step Reagent Conditions Yield Characterization (Key Signals)
1 3-Aminopyridine 0–5°C, ethanol, 4 h 85% $$ ^1H $$-NMR: δ 8.6 (pyridyl H)
2 Hydrazine hydrate Reflux, AcOH, 6 h 78% IR: 3222 cm$$ ^{-1} $$ (N–H stretch)
3 Aqueous NH₃ 60°C, 8 h 82% $$ ^{13}C $$-NMR: δ 164.8 (C=N)

Alternative One-Pot Synthesis

A modified method employs triphosgene instead of cyanuric chloride for improved safety and scalability.

Procedure:

  • Cyclization : 3-Aminopyridine reacts with triphosgene in dichloromethane at 40°C to form a triazine intermediate.
  • Hydrazination : Hydrazine hydrate is introduced directly into the reaction mixture, followed by ammonia gas, to achieve full substitution.

Advantages:

  • Eliminates handling of toxic phosgene.
  • Yields up to 88% with reduced byproducts.

Post-Functionalization of Preformed Triazines

Pre-synthesized 6-(3-pyridyl)-1,3,5-triazin-2-amine derivatives can be hydrazinated via:

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are employed to maintain precise temperature control and minimize side reactions. Key parameters include:

Critical Analysis of Methods

Method Pros Cons
Stepwise Substitution High purity, well-characterized steps Lengthy, requires low temperatures
One-Pot Synthesis Scalable, safer reagents Requires specialized equipment
Microwave-Assisted Rapid, high yields Energy-intensive, limited to small scale

Chemical Reactions Analysis

Types of Reactions

4-hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azides, while reduction can produce hydrazones. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the triazine ring .

Scientific Research Applications

4-hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of target proteins or alter cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Substituents and Their Implications

Compound Name Substituents (Position 4 / 6) Key Structural Features Evidence Source
4-Hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine Hydrazino (-NH-NH₂) / 3-pyridyl Hydrazino enhances H-bonding; pyridyl improves solubility and metal coordination -
4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine Methylpiperazinyl / 4-chlorophenyl Chlorophenyl boosts H4 receptor affinity; methylpiperazinyl aids CNS penetration
4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine Phenoxypropyl / methylpiperazinyl Phenoxypropyl enhances 5-HT6 receptor antagonism; methylpiperazinyl improves pharmacokinetics
4-(5-Amino-3-(1H-indol-3-yl)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine Indolyl-pyrazole / morpholino Indolyl-pyrazole contributes to EGFR inhibition; morpholino stabilizes binding
4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine Methyl / methylthio Methylthio increases hydrophobicity; simple substituents limit activity breadth

Analysis :

Anticancer Potential

  • EGFR Inhibition: A morpholino-substituted triazine () showed potent EGFR inhibition and apoptosis induction in lung cancer cells. The hydrazino group in the target compound may similarly interact with kinase ATP-binding pockets but with altered selectivity .
  • Antileukemic Activity: Derivatives with 4-methylpiperidino and aryl groups (e.g., 4-fluorophenyl) demonstrated efficacy against leukemia cell lines, suggesting that the pyridyl group in the target compound could modulate cytotoxicity .

Antimicrobial and Corrosion Inhibition

  • Triazine derivatives with pyrazole-morpholino substituents () exhibited corrosion inhibition, implying that the target compound’s hydrazino group might enhance adsorption on metal surfaces via lone-pair interactions .

Biological Activity

4-Hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine (CAS Number: 175204-70-3) is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H9N7
  • Molecular Weight : 203.209 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : NNC1=NC(N)=NC(=N1)C1=NC=CC=C1

Antitumor Activity

Recent studies have highlighted the potential of triazine derivatives, including this compound, as promising antitumor agents. A study synthesized various hydrazinyl derivatives and evaluated their antiproliferative activity against several cancer cell lines. Notably, compounds with similar structural features exhibited significant cytotoxicity with IC50 values in the nanomolar range against cell lines such as H460 and MDA-MB-231 .

CompoundCell LineIC50 (µM)
5cH4600.07
5jMDA-MB-2310.05
5jHT-296.31

These findings suggest that modifications at specific positions of the triazine core can enhance biological activity.

Antimicrobial Activity

Hydrazones and their derivatives are known for a wide range of antimicrobial properties. The compound's structure suggests potential activity against various pathogens. A review on hydrazones indicated that many derivatives exhibit antibacterial and antifungal activities . Although specific studies on this compound were limited in the search results, its structural analogs have shown promising results.

The mechanisms through which hydrazine derivatives exert their biological effects often involve the inhibition of key enzymes or pathways associated with cell proliferation and survival. For instance:

  • DNA Intercalation : Some compounds in this class can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Hydrazone derivatives have been reported to inhibit various enzymes involved in cancer cell metabolism.

Case Studies and Research Findings

A notable study synthesized a series of hydrazinyl derivatives and evaluated their biological activities comprehensively. The results indicated that compounds with specific substituents demonstrated enhanced selectivity and potency against cancer cells compared to traditional chemotherapeutic agents .

Another research highlighted the structure-activity relationship (SAR) of similar triazine compounds, emphasizing that electron-withdrawing groups significantly improve antiproliferative activity against targeted cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 4-hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via solvent-free interactions or one-pot cotrimerization of nitriles with guanidine derivatives. For example, solvent-free reactions between substituted triazines and amines yield products with intact functional groups (e.g., methylsulfanyl) . One-pot methods using guanidine nitrate and sodium hydroxide in ethanol under reflux (10+ hours) are effective for forming triazine cores, as seen in analogous compounds . Standardization requires monitoring reaction progress via TLC and optimizing temperature (typically 80–100°C) and solvent polarity to enhance yields (reported 70–85% in related syntheses) .

Q. How is structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer : Confirm the structure using ¹H NMR (e.g., pyridyl protons at δ 8.5–9.0 ppm, hydrazino NH₂ signals at δ 4.5–5.5 ppm) and ¹³C NMR (triazine carbons at 160–170 ppm). Elemental analysis (C, H, N) should align with theoretical values (±0.3%). For example, analogous triazine derivatives show consistent melting points (e.g., 180–220°C) and NMR shifts, validated against computed PubChem data .

Q. What are the key reactivity patterns observed in substitution reactions involving the hydrazino and pyridyl groups?

  • Methodological Answer : The hydrazino group (-NH-NH₂) undergoes electrophilic substitution (e.g., acylation with chloroacetyl chloride in toluene, catalyzed by triethylamine) . The pyridyl moiety participates in coordination chemistry (e.g., metal complexation) and can be functionalized via cross-coupling (e.g., Suzuki reactions). Monitor reactivity using HPLC-MS to track byproducts and optimize stoichiometry .

Advanced Research Questions

Q. How can 3D-QSAR modeling be applied to predict and optimize the antileukemic activity of this compound?

  • Methodological Answer : Use 3D-QSAR to correlate substituent effects (e.g., electron-withdrawing groups on the pyridyl ring) with antileukemic IC₅₀ values. For example, in analogous triazines, 4-methylpiperidine substituents enhanced activity against leukemia cell lines (e.g., K562). Train models using CoMFA/CoMSIA with steric, electrostatic, and hydrophobic descriptors . Validate predictions via in vitro assays (e.g., MTT tests) .

Q. What computational strategies are recommended for designing novel derivatives with enhanced target specificity?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT for orbital energy analysis) and molecular docking (e.g., with CDK2 or BCR-ABL kinases). ICReDD’s reaction path search methods can simulate substitution patterns and predict regioselectivity . For example, pyridyl-triazine hybrids show improved binding affinity when the hydrazino group forms hydrogen bonds with kinase active sites .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Conduct ADMET profiling (e.g., microsomal stability assays) and modify the hydrazino group (e.g., prodrug strategies). Cross-validate in vivo results using orthotopic leukemia models and compare with structurally similar compounds (e.g., 6-aryl-4-cycloamino triazines with confirmed in vivo activity) .

Q. What advanced purification techniques are critical for isolating high-purity samples of this compound?

  • Methodological Answer : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient). For hygroscopic intermediates, employ freeze-drying. Purity (>98%) can be confirmed via HPLC-UV (λ = 254 nm) and mass spectrometry .

Data Contradiction Analysis

  • Example : Conflicting reports on antileukemic activity between similar triazines.
    • Resolution : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methylpiperidine) using 3D-QSAR and dose-response curves. Meta-analysis of IC₅₀ values (e.g., 10–50 μM ranges) reveals electron-deficient aryl groups enhance potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine

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